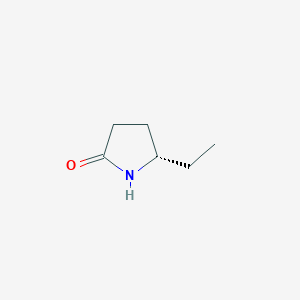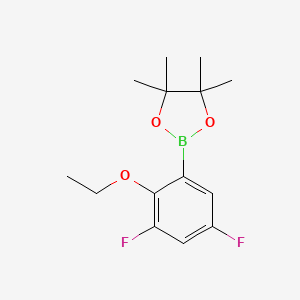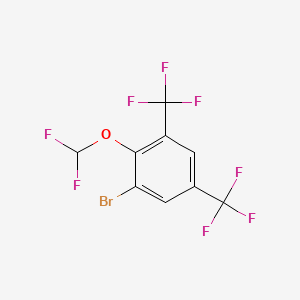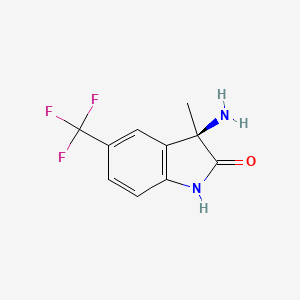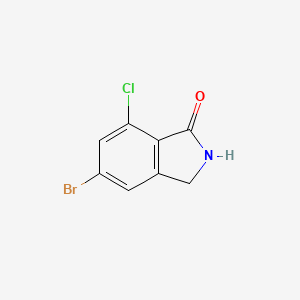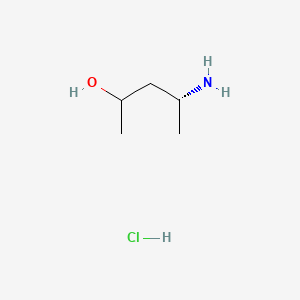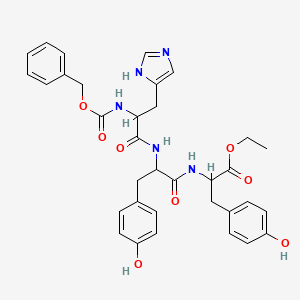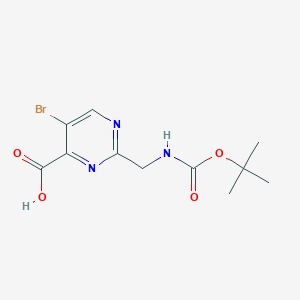![molecular formula C5H10ClNS B13900472 3-Thia-6-azabicyclo[3.1.1]heptane;hydrochloride](/img/structure/B13900472.png)
3-Thia-6-azabicyclo[3.1.1]heptane;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Thia-6-azabicyclo[311]heptane;hydrochloride is a bicyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
The synthesis of 3-Thia-6-azabicyclo[3.1.1]heptane;hydrochloride typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been studied for its mechanism, scope, and scalability . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
3-Thia-6-azabicyclo[3.1.1]heptane;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Thia-6-azabicyclo[3.1.1]heptane;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: It is incorporated into the structure of drugs to improve their physicochemical properties.
Industry: It is used in the production of various chemical products.
Mechanism of Action
The mechanism of action of 3-Thia-6-azabicyclo[3.1.1]heptane;hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and context in which the compound is used. For example, when incorporated into the structure of drugs, it can interact with biological receptors and enzymes to exert its effects .
Comparison with Similar Compounds
3-Thia-6-azabicyclo[3.1.1]heptane;hydrochloride can be compared with other similar compounds such as:
3-Azabicyclo[3.1.1]heptane: This compound is similar in structure but lacks the sulfur atom.
6-Azabicyclo[3.1.1]heptane: This compound is another analog that is used in drug discovery and development.
The uniqueness of this compound lies in its incorporation of both sulfur and nitrogen atoms, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C5H10ClNS |
|---|---|
Molecular Weight |
151.66 g/mol |
IUPAC Name |
3-thia-6-azabicyclo[3.1.1]heptane;hydrochloride |
InChI |
InChI=1S/C5H9NS.ClH/c1-4-2-7-3-5(1)6-4;/h4-6H,1-3H2;1H |
InChI Key |
XWXDGXULCFHRML-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CSCC1N2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5,8,8-Tetramethyl-3-[6-(5,5,8,8-tetramethyl-6,7-dihydro-1,2,4-benzotriazin-3-yl)pyridin-2-yl]-6,7-dihydro-1,2,4-benzotriazine](/img/structure/B13900417.png)
![(2S)-2-(benzylamino)-3-[tert-butyl(diphenyl)silyl]oxy-propan-1-ol;oxalic acid](/img/structure/B13900421.png)
